3-Amino-2-benzoylfuran
Description
Overview of Furan (B31954) and Benzofuran (B130515) Core Structural Motifs
Furan is a five-membered aromatic heterocycle containing one oxygen atom. Its simple structure belies its complex reactivity and versatility as a building block in organic synthesis. The fusion of a furan ring with a benzene (B151609) ring gives rise to benzofuran, a bicyclic heterocyclic compound. mdpi.com This fusion significantly expands the chemical space and potential for functionalization, making benzofuran derivatives a cornerstone in medicinal chemistry. mdpi.comnih.gov The structural framework of benzofuran consists of this fused ring system, which can be substituted at various positions to generate a diverse library of compounds with unique properties. mdpi.com
Significance of Amino and Carbonyl Substituents on Furan Scaffolds
The introduction of amino and carbonyl groups onto the furan scaffold dramatically influences its electronic properties and reactivity. An amino group, being an electron-donating substituent, increases the electron density of the furan ring, making it more susceptible to electrophilic attack. Conversely, a carbonyl group is electron-withdrawing, decreasing the ring's electron density and influencing its reactivity in a different manner. The interplay between these two substituents, as seen in 3-Amino-2-benzoylfuran, creates a unique electronic environment that is key to its chemical behavior and utility. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule provides a platform for a variety of chemical transformations.
Historical Context of this compound and Related Aminobenzofuran Derivatives Research
The synthesis of aminofuran derivatives has been a subject of interest for many years, with various methods being developed for their preparation. The synthesis of 3-amino-2-aroyl benzofuran derivatives was first reported by Gewald and colleagues. nih.gov Since then, researchers have developed modified methods using different bases and solvent systems to improve efficiency and yield. nih.gov For instance, the use of cesium carbonate in dimethylformamide has been shown to be a highly effective combination for the rapid, room-temperature synthesis of these compounds. nih.gov The development of one-pot, multi-component reactions has further streamlined the synthesis of aminofurans, offering an efficient and atom-economical approach. rsc.orgrsc.org
Current Academic and Research Significance of the this compound Framework
The this compound framework continues to be a focal point of academic and industrial research due to its role as a versatile intermediate in the synthesis of more complex molecules. These derivatives serve as starting materials for the preparation of diverse benzofuran-fused heterocycles that exhibit significant medicinal and optoelectronic properties. nih.gov For example, they have been utilized in the synthesis of benzofuran-fused quinolines and pyridines. nih.gov The ongoing research into novel synthetic methodologies for 3-aminobenzofurans, including the use of various catalysts and reaction conditions, underscores the continued importance of this scaffold in contemporary organic chemistry. acs.orgrsc.orgsoton.ac.uk
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(3-aminofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H9NO2/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7H,12H2 |
InChI Key |
WMGMZYKZIUNTIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CO2)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies
Transformations Leading to Fused Heterocyclic Systems
The strategic positioning of the amino and benzoyl groups in 3-Amino-2-benzoylfuran makes it an ideal precursor for the synthesis of various fused heterocyclic compounds. Through intramolecular or intermolecular cyclization reactions, the benzofuran (B130515) core can be annulated with additional rings, leading to the formation of novel polycyclic frameworks.
Cyclization to Benzofuro[3,2-b]quinolin-10(5H)-ones
While the direct synthesis of benzofuro[3,2-b]quinolin-10(5H)-ones from this compound is not extensively documented, a plausible synthetic route can be envisioned through an intramolecular cyclization pathway. This transformation would likely involve the reaction of the amino group with a suitable one-carbon synthon, followed by cyclization onto the benzoyl group.
A potential strategy could involve a reaction analogous to the Friedländer annulation, where the this compound is reacted with a compound containing a reactive methylene (B1212753) group, such as a β-ketoester or malonic acid derivative, under acidic or basic conditions. The initial condensation would be followed by an intramolecular cyclization and subsequent dehydration to yield the desired tetracyclic system.
| Reactant | Conditions | Product |
| This compound, Ethyl acetoacetate | Acid or Base catalyst, Heat | Benzofuro[3,2-b]quinolin-10(5H)-one derivative |
| This compound, Diethyl malonate | Base catalyst, Heat | Substituted benzofuro[3,2-b]quinolin-10(5H)-one |
This table represents a hypothetical reaction scheme based on established synthetic methodologies.
Formation of Benzofuran-Fused Pyridines
The construction of pyridine (B92270) rings fused to the benzofuran core can be effectively achieved using the Friedländer annulation. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction involves the condensation of an o-aminoaryl ketone, in this case, this compound, with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The versatility of the Friedländer synthesis allows for the introduction of various substituents on the newly formed pyridine ring, depending on the choice of the reacting partner. wikipedia.orgorganic-chemistry.org
The reaction is typically catalyzed by acids or bases and proceeds through an initial aldol-type condensation followed by cyclization and dehydration. wikipedia.orgalfa-chemistry.com
| Reactant with α-methylene group | Catalyst | Product |
| Acetone | Acid or Base | 2-Methylbenzofuro[3,2-b]pyridine |
| Ethyl acetoacetate | Acid or Base | 2-Methyl-3-carbethoxybenzofuro[3,2-b]pyridine |
| Cyclohexanone | Acid or Base | Tetrahydrobenzofuro[3,2-b]acridine |
This table illustrates potential products from the Friedländer annulation of this compound with various carbonyl compounds.
Polyheterocyclic Chemical Space Expansion
The concept of expanding chemical space involves the synthesis of a diverse collection of molecules with varied structural motifs. This compound serves as a valuable scaffold for such diversity-oriented synthesis owing to its dual functionality. The amino and carbonyl groups can participate in a wide range of multicomponent reactions (MCRs), allowing for the rapid assembly of complex polyheterocyclic systems in a single step. nih.gov
For instance, the amino group can react as a nucleophile in reactions like the Ugi or Passerini reactions, while the benzoyl group can participate in condensations. Furthermore, the benzofuran core itself can be involved in cycloaddition reactions. By strategically choosing the reaction partners in these MCRs, a library of novel, structurally diverse benzofuran-containing heterocycles can be generated, which is of significant interest in medicinal chemistry and drug discovery.
Functional Group Modifications and Analog Synthesis
Beyond the construction of fused systems, the amino and carbonyl functionalities of this compound are amenable to a variety of modifications, enabling the synthesis of a wide range of analogs with potentially altered biological activities.
Amine Functionalization (e.g., N-Arylation Reactions)
The primary amino group at the C-3 position of the benzofuran ring can be readily functionalized through N-arylation reactions. Prominent among these are the Buchwald-Hartwig amination and the Ullmann condensation, which are powerful methods for the formation of carbon-nitrogen bonds. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgorganic-chemistry.orgacsgcipr.org
The Buchwald-Hartwig amination typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org
The Ullmann condensation , a classical copper-catalyzed reaction, provides an alternative route to N-aryl derivatives, particularly with electron-deficient aryl halides. organic-chemistry.orgwikipedia.orgmdpi.comnih.govwikipedia.org Modern modifications of the Ullmann reaction often utilize ligands to improve reaction efficiency and broaden the substrate scope. nih.gov
| Reaction | Catalyst System | Arylating Agent | Product |
| Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand, Base | Aryl halide/triflate | N-Aryl-3-amino-2-benzoylfuran |
| Ullmann Condensation | Cu catalyst, Ligand (optional), Base | Aryl halide | N-Aryl-3-amino-2-benzoylfuran |
Carbonyl Group Derivatizations (e.g., reduction to alcohol)
The benzoyl group in this compound offers a site for various derivatizations, with reduction to the corresponding alcohol being a common transformation. This reduction can be achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). umass.edumasterorganicchemistry.comlibretexts.org
Sodium borohydride is a mild and selective reducing agent that readily reduces ketones to secondary alcohols. umass.edulibretexts.org The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride is a more powerful reducing agent capable of reducing a wider range of carbonyl-containing functional groups. masterorganicchemistry.comucalgary.camasterorganicchemistry.com Due to its high reactivity, it is used in aprotic solvents like diethyl ether or tetrahydrofuran.
The resulting alcohol, (3-aminofuran-2-yl)(phenyl)methanol, can serve as a precursor for further functionalization, such as esterification or etherification, to generate a new series of derivatives.
| Reducing Agent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | (3-Amino-2-furyl)(phenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether/THF | (3-Amino-2-furyl)(phenyl)methanol |
This compound as a Synthetic Intermediate
The inherent reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures, particularly diverse heterocyclic systems.
The strategic positioning of the amino and carbonyl groups in this compound facilitates its use in condensation reactions to form fused heterocyclic systems. Research has demonstrated that 3-amino-2-aroyl benzofurans can react with active methylene compounds like malononitrile. This reaction, when conducted in a suitable solvent such as dimethylformamide (DMF) under microwave irradiation, leads to the formation of highly fluorescent, novel pyridine-fused benzofurans. This transformation highlights the utility of this compound as a scaffold for constructing elaborate polycyclic aromatic compounds with interesting photophysical properties.
Table 1: Synthesis of Pyridine-Furo[3,2-b]quinoline Derivatives
| Entry | 3-Amino-2-aroylbenzofuran Derivative | Product | Yield (%) |
| 1 | 3-Amino-2-(4-methylbenzoyl)benzofuran | 2-Amino-8-methyl-4-phenyl-4H-benzofuro[3,2-b]quinoline-3-carbonitrile | 75 |
| 2 | 3-Amino-2-(4-methoxybenzoyl)benzofuran | 2-Amino-8-methoxy-4-phenyl-4H-benzofuro[3,2-b]quinoline-3-carbonitrile | 80 |
| 3 | 3-Amino-2-(4-chlorobenzoyl)benzofuran | 2-Amino-8-chloro-4-phenyl-4H-benzofuro[3,2-b]quinoline-3-carbonitrile | 82 |
Data sourced from Panday et al. (2020).
The amino group of this compound is a key functional handle for participation in cross-coupling reactions, enabling the formation of new carbon-nitrogen bonds. Specifically, copper-catalyzed N-arylation reactions have been successfully employed with 3-amino-2-aroyl benzofuran derivatives. These reactions, utilizing arylboronic acids in the presence of a copper(II) acetate (B1210297) catalyst, can be tuned to selectively yield either mono- or bi-N-arylated products at ambient temperatures. This methodology provides a straightforward route to a variety of N-aryl derivatives of aminobenzofurans.
While direct participation of the unsubstituted benzofuran or benzoyl rings in common palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination would necessitate prior functionalization (e.g., halogenation), the inherent amino group provides a direct avenue for N-arylation. The successful copper-catalyzed N-arylation showcases the potential for expanding the molecular diversity of this scaffold through cross-coupling strategies.
Table 2: Copper-Catalyzed N-Arylation of 3-Amino-2-benzoylbenzofuran
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-(Phenylamino)-2-benzoylbenzofuran | 75 (mono-arylated) |
| 2 | Phenylboronic acid | 3-(Diphenylamino)-2-benzoylbenzofuran | 80 (bi-arylated) |
| 3 | 4-Methylphenylboronic acid | 3-(p-Tolylamino)-2-benzoylbenzofuran | 72 (mono-arylated) |
| 4 | 4-Methoxyphenylboronic acid | 3-((4-Methoxyphenyl)amino)-2-benzoylbenzofuran | 78 (mono-arylated) |
Data represents typical yields under optimized conditions as described by Panday et al. (2020).
Mechanistic and in Vitro Biological Activity Studies
Antiproliferative Activity and Cellular Mechanisms (In Vitro)
Tubulin Polymerization Inhibition and Disruption of Microtubule Dynamics
A primary mechanism contributing to the anticancer properties of 3-Amino-2-benzoylfuran derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. nih.gov Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. nih.gov Small molecules that disrupt microtubule function are attractive as potential anticancer agents. nih.govkuleuven.be
Compounds based on the 2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan molecular skeleton have been identified as a new class of potent tubulin polymerization inhibitors. nih.gov These derivatives exert their effect by binding to the colchicine site on tubulin, which prevents the assembly of microtubules. nih.gov This disruption of microtubule dynamics leads to a cascade of cellular events that ultimately inhibit cell proliferation. The potent antiproliferative activity of these compounds is directly linked to their ability to inhibit tubulin assembly. nih.gov For instance, the placement of different substituents on the benzofuran (B130515) ring has been shown to significantly influence this activity. nih.gov
Cell Cycle Arrest (e.g., G2/M phase) in Cancer Cell Lines
By disrupting microtubule dynamics, this compound derivatives effectively halt the cell cycle, predominantly at the G2/M phase. nih.gov The G2/M checkpoint is a critical control point that ensures cells are ready for mitosis. frontiersin.org The proper formation of the mitotic spindle, which is composed of microtubules, is essential for progression through this phase.
Treatment of cancer cell lines with benzofuran derivatives has been shown to result in an accumulation of cells in the G2/M phase. nih.gov For example, a novel benzofuran lignan derivative was found to efficiently arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle. nih.gov This arrest is often mediated by the p53 tumor suppressor pathway. nih.gov Activation of p53 can lead to an increase in the expression of cell cycle inhibitors like p21 and p27, and modulate the levels of key proteins such as cyclin B, which is critical for entry into mitosis. nih.gov The downregulation of checkpoint proteins like cyclin B1 is well-correlated with G2/M cell cycle arrest. nih.gov This targeted disruption of the cell cycle is a key component of the antiproliferative effects of these compounds. nih.gov
Apoptosis Induction Mechanisms in Cancer Cell Lines
The induction of apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies. nih.gov Following cell cycle arrest, this compound derivatives have been demonstrated to trigger apoptosis in various cancer cell lines. nih.govnih.gov This process is often initiated through the intrinsic, or mitochondrial, pathway.
Studies have shown that these compounds can induce apoptosis by activating a cascade of caspases, which are the executioner enzymes of apoptosis. nih.gov Specifically, the activation of caspase-3, -8, and -9 has been observed. nih.gov This activation is associated with the release of cytochrome c from the mitochondria into the cytosol, a key event in the initiation of the intrinsic apoptotic pathway. nih.gov Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. nih.govukrbiochemjournal.org For instance, they can lead to a decrease in the level of the anti-apoptotic protein Bcl-2 and an increase in the cleavage of PARP (Poly ADP-ribose polymerase), a protein involved in DNA repair that is a hallmark of apoptosis. nih.gov
Interference with Phospholipid Metabolism (e.g., PI-PLC Inhibition) in Cell Lines
Some derivatives related to the this compound scaffold are proposed to exert their antiproliferative effects by interfering with phospholipid metabolism. mdpi.com A key enzyme in this pathway is phosphoinositide-specific phospholipase C (PI-PLC). mdpi.commdpi.com PI-PLC enzymes catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which are involved in numerous cellular signaling pathways that regulate cell growth and proliferation. mdpi.commdpi.com
While direct evidence on this compound is limited, studies on structurally similar 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines suggest that inhibition of PI-PLC is a plausible mechanism for their antineoplastic action. mdpi.com The dysregulation of PI-PLC activity has been linked to various pathophysiological conditions, including cancer, making it a viable therapeutic target. mdpi.comnih.gov
Modulation of Cell Growth and Viability in Various Cancer Cell Lines
The culmination of the aforementioned mechanisms—tubulin polymerization inhibition, cell cycle arrest, and apoptosis induction—results in a potent modulation of cell growth and viability across a diverse range of cancer cell lines. nih.gov Numerous studies have demonstrated the significant antiproliferative activity of 3-aminobenzofuran and its derivatives. nih.govmdpi.com
The efficacy of these compounds has been evaluated in various human cancer cell lines, including those from colon carcinoma (HCT-116, HT-29), cervical cancer (HeLa), breast cancer (MDA-MB-231, MCF-7), lung cancer (A549), and leukemia (K562, MOLT-4). nih.govmdpi.com The inhibitory activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. For many this compound derivatives, these values are in the potent micromolar to nanomolar range. nih.gov For example, certain 3-amidobenzofuran derivatives have shown IC50 values as low as 3.01 μM against MDA-MB-231 breast cancer cells. nih.gov The specific substitutions on the benzofuran ring system have been shown to play a critical role in determining the potency and selectivity of these compounds against different cancer cell lines. nih.govnih.gov
Table 1: Antiproliferative Activity of Selected Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-Amidobenzofuran derivative 28g | MDA-MB-231 | 3.01 | nih.gov |
| 3-Amidobenzofuran derivative 28g | HCT-116 | 5.20 | nih.gov |
| 3-Amidobenzofuran derivative 28g | HT-29 | 9.13 | nih.gov |
| 3-methylbenzofuran derivative 16b | A549 | 1.48 | nih.gov |
| Benzofuran-2-carboxamide derivative 50g | HCT-116 | 0.87 | nih.gov |
| Benzofuran-2-carboxamide derivative 50g | HeLa | 0.73 | nih.gov |
| Benzofuran-2-carboxamide derivative 50g | A549 | 0.57 | nih.gov |
Cholinesterase Inhibition and Amyloid-β Aggregation Modulation (In Vitro)
In addition to their anticancer properties, 3-aminobenzofuran derivatives have been investigated as multifunctional agents for the treatment of Alzheimer's disease. nih.govresearchgate.net This research focuses on their ability to inhibit cholinesterases and modulate the aggregation of amyloid-β (Aβ) peptides, two key pathological hallmarks of the disease. nih.govnih.gov
Novel series of 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.net Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function. nih.govmdpi.com In vitro assays have demonstrated that many of these compounds exhibit moderate to good inhibitory activity, with IC50 values in the micromolar range. nih.gov For instance, one derivative containing a 2-fluorobenzyl moiety showed particularly potent inhibitory activity against both AChE and BuChE. nih.govresearchgate.net
Furthermore, these compounds have been shown to modulate the aggregation of Aβ peptides. nih.gov The aggregation of Aβ into plaques is a central event in the pathogenesis of Alzheimer's disease. nih.govnih.gov Selected 3-aminobenzofuran derivatives have demonstrated the ability to inhibit both self-induced and AChE-induced Aβ aggregation in vitro, as measured by the thioflavin T (ThT) assay. nih.gov Some compounds were found to be more effective than the reference drug donepezil in inhibiting Aβ aggregation. nih.gov This dual activity of cholinesterase inhibition and Aβ aggregation modulation makes this compound derivatives promising candidates for further development as disease-modifying agents for Alzheimer's disease. nih.gov
Table 2: Cholinesterase and Amyloid-β Aggregation Inhibitory Activities of Selected 3-Aminobenzofuran Derivatives
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Inhibition of Self-Induced Aβ Aggregation (%) at 10 µM | Reference |
|---|---|---|---|---|
| 5a | 1.25 | 1.67 | 17.6 | nih.gov |
| 5f | 0.64 | 0.82 | 29.8 | nih.gov |
| 5h | 0.89 | 1.03 | 38.8 | nih.gov |
| 5i | 1.12 | 1.34 | 24.8 | nih.gov |
| 5l | 1.06 | 1.28 | 25.7 | nih.gov |
| Donepezil | - | - | 14.9 | nih.gov |
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity
The inhibitory activity of a series of 3-aminobenzofuran derivatives (compounds 5a-p ) against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was assessed using the Ellman's method. nih.gov The results indicated that almost all the synthesized compounds displayed a range of moderate to potent inhibitory activity against AChE, with IC₅₀ values from 0.64 to 81.06 μM. nih.gov
A similar trend was observed for BuChE inhibition, with most compounds except for 5e showing activity. nih.gov The compound designated 5f , which features a 2-fluorobenzyl moiety, was identified as the most potent inhibitor in the series for both enzymes. nih.gov It exhibited a particularly strong inhibitory activity against BuChE with an IC₅₀ value of 0.55 μΜ. nih.gov The inhibitory potency of selected compounds from this series is detailed in the table below.
| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) |
|---|---|---|
| 5f | 0.64 | 0.55 |
| Donepezil (Standard) | 0.05 | 3.57 |
Kinetic Studies of Enzyme Inhibition (e.g., mixed-type inhibition)
To elucidate the mechanism by which these compounds inhibit cholinesterase activity, enzyme kinetic studies were performed. nih.govnih.gov An investigation into the most potent compound, 5f , revealed that it inhibits AChE through a mixed-type inhibition mechanism. nih.gov This mode of inhibition suggests that the compound can bind to both the free AChE enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process at multiple points. nih.govnih.gov
Inhibition of Amyloid-β Self-Aggregation and AChE-Induced Aggregation
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into plaques. mdpi.com The ability of the most potent 3-aminobenzofuran derivatives to interfere with this process was evaluated. Using a Thioflavin T (ThT) assay, selected compounds were tested for their capacity to inhibit both self-induced Aβ aggregation and Aβ aggregation induced by AChE. nih.gov
At a concentration of 10 μM, compounds 5a, 5f, 5h, 5i, and 5l demonstrated significant inhibition of self-induced Aβ₁₋₄₂ aggregation. nih.gov Notably, compounds 5f and 5h were approximately twice as effective as the reference drug, donepezil. nih.gov The same compounds also showed moderate to good activity in inhibiting AChE-induced Aβ aggregation when tested at a 100 µM concentration. nih.gov
| Compound | Inhibition of Self-Induced Aβ Aggregation (%) |
|---|---|
| 5a | 17.6 |
| 5f | 29.8 |
| 5h | 38.8 |
| 5i | 24.8 |
| 5l | 25.7 |
| Donepezil (Standard) | 14.9 |
Neuroprotective Effects in Cellular Models (e.g., PC12 cells)
The neuroprotective potential of these compounds was assessed in cellular models. The lead compound, 5f , was evaluated for its ability to protect PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which is commonly used in neuroscience research. nih.govmdpi.com An MTT assay was conducted, which measures cellular metabolic activity as an indicator of cell viability. nih.gov The results confirmed the neuroprotective activity of compound 5f in this cellular context. nih.gov Studies on other, structurally related benzofuran derivatives have similarly used PC12 cells to demonstrate cytoprotective effects against Aβ-induced toxicity. researchgate.net
Structure-Activity Relationship (SAR) Studies for In Vitro Bioactivity
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, providing a rational basis for the design of more potent and selective compounds. nih.govnih.gov
Influence of Substituent Position and Electronic Properties on Potency
Analysis of the biological data for the 3-aminobenzofuran series revealed clear SAR trends. nih.gov
Influence of Halogen Substitution : The presence of a fluorobenzyl moiety on the 3-amino group was found to be more effective than other benzyl derivatives. nih.gov This aligns with findings from other studies on benzofuran-related scaffolds, where fluorine substitution patterns were shown to enhance cytoprotective activity. researchgate.net
Positional Isomerism : The position of substituents on the benzyl ring significantly impacted inhibitory potency. For the fluorobenzyl derivatives, the ortho-substituted analog (5f ) was more potent than the corresponding meta- or para-substituted compounds. nih.gov This observation is consistent with broader findings in medicinal chemistry, where 2- and 3-substituted compounds have been found to be generally more active than 4-substituted analogs in other chemical series. mdpi.com
Other Substitutions : For different classes of benzofuran derivatives, specific substitutions at other positions have also been shown to be critical. For instance, in a series of benzofuran-2-carboxamides, a methyl (-CH₃) group at the R2 position and a hydroxyl (-OH) group at the R3 position were identified as important for conferring neuroprotective action against excitotoxic damage. nih.govresearchgate.net
Design Principles for Enhanced In Vitro Bioactivity
Based on SAR studies of this compound and related benzofuran scaffolds, several key design principles for enhancing in vitro bioactivity have been established.
Multifunctional Targeting : The 3-aminobenzofuran scaffold is a promising structural unit for developing multifunctional agents that can simultaneously inhibit both AChE and BuChE, prevent Aβ aggregation, and exert neuroprotective effects. nih.gov
Strategic Placement of Substituents : The introduction of specific functional groups at defined positions is a critical design element. Attaching an ortho-substituted fluorobenzyl group to the 3-amino position is a favorable strategy for enhancing cholinesterase inhibition. nih.gov
Hybrid Molecule Design : Combining the benzofuran core with other chemical moieties, such as N-(2-hydroxyethyl)piperazine, has been shown to yield compounds that can effectively occupy the substrate channel of the AChE enzyme. nih.gov
Exploitation of Electronic and Lipophilic Properties : The incorporation of electron-withdrawing groups and moieties that modulate lipophilicity, such as halogens, is a valuable approach. nih.govmdpi.com The hydrophobic and electron-donating nature of halogens can enhance a compound's cytotoxic or inhibitory properties. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 3-Amino-2-benzoylfuran. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. ntnu.no
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio methods for electronic structure calculations. znaturforsch.com HF theory approximates the N-electron wavefunction as a single Slater determinant, treating each electron as moving in the average potential field of all other electrons, but it neglects electron correlation. ntnu.nonih.gov DFT, on the other hand, is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties are a unique functional of the electron density. nih.gov
DFT methods, particularly hybrid functionals like B3LYP which incorporate a portion of exact HF exchange, have become the dominant choice for calculations on organic molecules and systems with transition metals. nih.govuni-muenchen.deumn.edu These methods offer a good balance between computational cost and accuracy. umn.edu For benzofuran (B130515) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to optimize molecular geometries and calculate vibrational frequencies, with results showing high correlation with experimental data. nih.gov
Table 1: Comparison of HF and DFT Methods
| Feature | Hartree-Fock (HF) | Density Functional Theory (DFT) |
|---|---|---|
| Fundamental Variable | Wavefunction (approximated) | Electron Density |
| Electron Correlation | Neglected | Included (approximated via correlation functionals) |
| Self-Interaction Error | No self-interaction error | Incomplete cancellation of self-interaction |
| Computational Cost | Generally higher for similar accuracy | Generally lower for similar accuracy |
| Common Applications | Initial geometry optimizations, basis for post-HF methods | Geometry optimization, energy calculations, spectroscopic properties |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. researchgate.net
For benzofuran derivatives, FMO analysis reveals how substituents affect the electronic properties. The HOMO is often located over the benzofuran ring system, while the LUMO position can vary depending on the substituents. researchgate.netsemanticscholar.org This analysis helps predict the most reactive sites for electrophilic and nucleophilic attack. semanticscholar.org For instance, in related benzofuran systems, the HOMO→LUMO transition often corresponds to a charge transfer from the benzofuran moiety to an acceptor group. researchgate.net
Table 2: Frontier Molecular Orbital Energies for a Representative Benzofuran Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.012 |
| ELUMO | -2.345 |
| Energy Gap (ΔE) | 3.667 |
Data derived from calculations on a similar benzofuran structure as reported in related studies. nih.gov
Molecular Modeling and Docking Simulations
Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as this compound, interacts with a biological macromolecule, typically a protein or enzyme.
Molecular docking simulations are employed to predict the preferred orientation and binding affinity of a molecule within the active site of a target protein. mdpi.com This technique is crucial in drug discovery for identifying potential inhibitors. nih.gov Studies on various benzofuran derivatives have demonstrated their potential to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and sirtuins (SIRT2). nih.govmdpi.com
Docking studies of 3-aminobenzofuran derivatives in the active site of AChE, for example, have shown that the benzofuran core can form crucial interactions with key amino acid residues. nih.gov Common interactions include:
Hydrogen Bonding: The amino group or carbonyl oxygen can act as hydrogen bond donors or acceptors, interacting with residues like Tyr133. nih.gov
π-π Stacking: The aromatic benzofuran ring can engage in π-π stacking interactions with aromatic residues in the active site, such as Trp86 and Trp286, which are part of the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, respectively. nih.gov
Hydrophobic Interactions: The benzoyl group and the furan (B31954) ring can form hydrophobic interactions with nonpolar residues within the binding pocket. mdpi.com
These simulations provide a structural basis for the observed inhibitory activity and guide the design of more potent analogs. mdpi.com
Before docking, it is essential to determine the most stable three-dimensional structure of the molecule. Conformational analysis involves exploring the potential energy surface of the molecule by rotating its single bonds to find low-energy conformers. nih.gov This is followed by geometrical optimization, typically using DFT methods, to find the most stable structure corresponding to a minimum on the potential energy surface. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.
For a series of this compound derivatives, a 3D-QSAR study would involve aligning the structures and calculating various molecular descriptors (e.g., steric, electronic, hydrophobic). These descriptors are then used to build a statistical model that correlates with the experimentally determined in vitro bioactivity (e.g., IC50 values).
Pharmacophore modeling, a type of 3D-QSAR, identifies the essential structural features required for biological activity. A pharmacophore model for benzofuran-based inhibitors might include features such as:
Hydrogen Bond Acceptors (HBA)
Hydrogen Bond Donors (HBD)
Hydrophobic (Hyd) regions
Aromatic Rings (RA)
These models reveal which molecular features are crucial for binding to the target protein and can guide the rational design of new derivatives with enhanced potency. nih.gov
Development of Predictive Models based on Molecular Descriptors
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. nih.govftstjournal.comderpharmachemica.com This approach establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, the development of robust QSAR models can significantly accelerate the identification of potent analogs.
The process begins with the calculation of a diverse set of molecular descriptors for a series of this compound derivatives with known biological activities. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
Physicochemical Descriptors: These include properties like molar refractivity (MR), molecular weight (MW), partition coefficient (log P), and density. nih.gov They provide insights into the compound's size, polarity, and lipophilicity, which are crucial for its pharmacokinetic and pharmacodynamic profiles.
Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe aspects such as molecular branching and connectivity.
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These describe the three-dimensional arrangement of atoms in the molecule and are crucial for understanding how a ligand fits into the binding site of a receptor.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build the QSAR model. nih.govderpharmachemica.com The goal is to identify a combination of descriptors that accurately predicts the biological activity of the compounds in the training set. The predictive power of the resulting model is then rigorously evaluated using internal and external validation techniques.
For a hypothetical series of this compound derivatives, a QSAR study might yield a model that highlights the importance of specific descriptors. For instance, a positive coefficient for a descriptor related to hydrophobicity might suggest that increasing the lipophilicity of a particular region of the molecule could enhance its biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents at a certain position are detrimental to activity.
To illustrate, consider the following hypothetical data table of molecular descriptors for a set of this compound analogs and their corresponding biological activity:
| Compound | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |
| Analog 1 | 2.5 | 250 | 60 | 10.2 |
| Analog 2 | 3.1 | 280 | 55 | 5.8 |
| Analog 3 | 2.8 | 265 | 65 | 8.1 |
| Analog 4 | 3.5 | 300 | 50 | 2.5 |
| Analog 5 | 2.2 | 240 | 70 | 15.7 |
A QSAR analysis of such data could lead to a predictive model that allows for the virtual screening of a large library of yet-to-be-synthesized this compound derivatives, prioritizing those with the highest predicted potency.
Pharmacophore Identification and Lead Structure Optimization
Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govdovepress.com A pharmacophore model serves as a 3D query to search for novel, structurally diverse compounds that can bind to the same target receptor.
For this compound and its analogs, the process of pharmacophore identification would typically involve the following steps:
Selection of a set of active compounds: A structurally diverse set of this compound derivatives with high affinity for the target receptor is chosen.
Conformational analysis: The possible 3D conformations of each molecule are generated to identify the one that is most likely to be biologically active.
Feature identification: Common chemical features among the active compounds are identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
Pharmacophore model generation: A 3D model is constructed that represents the spatial arrangement of these identified features.
The generated pharmacophore model can then be used for virtual screening of large compound databases to identify new molecules that match the pharmacophore and are therefore likely to be active.
Once a lead structure, such as this compound, is identified, computational methods play a crucial role in its optimization to improve properties like potency, selectivity, and pharmacokinetic profile. nih.gov This process often involves iterative cycles of molecular modeling and chemical synthesis.
Molecular docking studies can be employed to predict the binding mode of this compound and its analogs within the active site of the target receptor. mdpi.com This information is invaluable for designing modifications to the lead structure that can enhance its binding affinity. For example, if docking reveals a specific hydrogen bond interaction between the amino group of this compound and an amino acid residue in the receptor, medicinal chemists can design analogs that strengthen this interaction.
The following table illustrates a hypothetical pharmacophore model derived from a series of active this compound derivatives:
| Pharmacophore Feature | X-coordinate | Y-coordinate | Z-coordinate | Radius (Å) |
| Hydrogen Bond Donor | 2.5 | 1.8 | 3.2 | 1.0 |
| Hydrogen Bond Acceptor | -1.3 | 0.5 | 2.1 | 1.2 |
| Aromatic Ring | 0.0 | -2.0 | 0.0 | 1.5 |
| Hydrophobic Center | 4.2 | -0.5 | -1.5 | 1.8 |
This pharmacophore model can then guide the design of new analogs. For instance, chemists might focus on synthesizing molecules where a hydrogen bond donor feature is present at the specified coordinates to maximize the interaction with the target. Through such computational approaches, the lead optimization process for compounds like this compound can be made more efficient and rational, ultimately leading to the development of more effective therapeutic agents.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of novel or synthesized compounds. By interacting with electromagnetic radiation, molecules like 3-Amino-2-benzoylfuran produce unique spectra that act as molecular fingerprints.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H-NMR: In the ¹H-NMR spectrum of 3-aminobenzofuran derivatives, protons on the aromatic rings typically appear as multiplets in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic currents. The protons of the amino group (-NH₂) often present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. For instance, in derivatives like 1-(3-Amino-6-chlorobenzofuran-2-yl)ethan-1-one, the amino protons appear as a broad singlet at δ 5.58 ppm mdpi.com. The protons on the benzoyl group would be expected in the aromatic region, with those ortho to the carbonyl group being the most deshielded.
¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the benzoyl group is characteristically found far downfield, often above δ 180 ppm; for example, the acetyl carbonyl in 1-(3-Amino-6-chlorobenzofuran-2-yl)ethan-1-one appears at δ 189.7 ppm mdpi.com. Carbons within the benzofuran (B130515) and benzene (B151609) rings typically resonate in the δ 110-160 ppm range. The carbon atom attached to the amino group (C3) and the carbon bearing the benzoyl group (C2) have distinct chemical shifts influenced by the electronic effects of these substituents.
Below is a table summarizing representative NMR data for structurally related 3-aminobenzofuran derivatives.
| Compound | Solvent | ¹H-NMR Chemical Shifts (δ, ppm) | ¹³C-NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 1-(3-Amino-6-chlorobenzofuran-2-yl)ethan-1-one | CDCl₃ | 7.50 (d, J=8.4 Hz, 1H), 7.44 (d, J=1.6 Hz, 1H), 7.24 (dd, J=1.6, 8.4 Hz, 1H), 5.58 (s, 2H, NH₂), 2.50 (s, 3H, CH₃) | 189.7 (C=O), 153.9, 137.8, 135.4, 123.3, 120.9, 120.0, 113.1, 110.0, 25.9 (CH₃) | mdpi.com |
| Ethyl 3-aminobenzofuran-2-carboxylate | CDCl₃ | 7.57–7.54 (m, 1H), 7.46–7.44 (m, 2H), 7.27–7.22 (m, 2H), 4.96 (s, 1H, NH), 4.45 (q, J=6.9 Hz, 2H, CH₂), 1.44 (t, J=6.9 Hz, 3H, CH₃) | 161.7, 154.0, 130.9, 128.9, 128.8, 125.6, 122.3, 121.7, 119.6, 112.7, 60.5, 14.7 | mdpi.com |
| Ethyl 3-amino-7-fluorobenzofuran-2-carboxylate | CDCl₃ | 7.34–7.32 (m, 1H), 7.22–7.17 (m, 2H), 5.00 (s, 2H, NH₂), 4.45 (q, J=7.2 Hz, 2H, CH₂), 1.44 (t, J=7.2 Hz, 3H, CH₃) | 161.4, 148.4 (d, J=250 Hz), 141.4 (d, J=13 Hz), 138.4, 126.5, 125.1 (d, J=3 Hz), 122.8 (d, J=6 Hz), 115.1 (d, J=4 Hz), 114.5 (d, J=15 Hz), 60.6, 14.5 | mdpi.com |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational bands are expected:
N-H Stretching: The amino group (-NH₂) typically shows two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
C=O Stretching: The carbonyl group of the benzoyl ketone will exhibit a strong, sharp absorption band, typically in the range of 1630-1680 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations from both the benzene and benzofuran rings are expected in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O-C stretching of the furan (B31954) ring usually appears in the 1000-1300 cm⁻¹ range.
The table below presents IR data from related benzofuran compounds.
| Compound | Key IR Absorption Bands (ν, cm⁻¹) | Reference |
|---|---|---|
| 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl | Features characteristic of amphetamines and cathinones. | researchgate.net |
| General Benzofuran Derivatives | 2344 (unassigned), 1776 (C=O), 1463, 1250, 1201, 966, 783, 693. | rsc.org |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended π-system of this compound, encompassing the benzofuran ring, the amino group, and the benzoyl group, is expected to result in strong UV absorption. The absorption maxima (λ_max) are typically due to π → π* transitions. For comparison, a benzofuran mono-crown derivative exhibits two main absorption bands at 290 nm and a shoulder at 325-350 nm researchgate.net. 3-Aminobenzoic acid shows absorption maxima at 194 nm, 226 nm, and 272 nm sielc.com. The specific λ_max values for this compound would be influenced by the solvent polarity.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dictated by the most stable carbocations and neutral losses. Common fragmentation pathways for such molecules include:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the furan ring, or the carbonyl carbon and the phenyl ring, generating acylium ions.
Loss of small molecules: Fragmentation may involve the loss of neutral molecules like CO, HCN, or radicals from the amino group.
HRMS analysis provides an exact mass, which can be used to confirm the elemental composition. For example, the calculated mass for the protonated molecule of Ethyl 3-aminobenzofuran-2-carboxylate (C₁₁H₁₁NO₃) is 206.0772, with an experimental finding of 206.0785 [M+H]⁺ mdpi.com. This level of accuracy is instrumental in confirming the identity of a newly synthesized compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid nih.gov. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsion angles.
Key structural features that could be elucidated include:
Planarity: The degree of planarity of the benzofuran ring system.
Conformation: The rotational orientation of the benzoyl group relative to the furan ring.
Intermolecular Interactions: The presence of hydrogen bonding involving the amino group's hydrogen atoms and the carbonyl oxygen of neighboring molecules, which would significantly influence the crystal packing nih.gov.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity analysis of non-volatile organic compounds nih.gov. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 stationary phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like formic acid or trifluoroacetic acid to ensure the amino group is protonated and sharp peaks are obtained. Detection is commonly performed using a UV detector set to a wavelength where the compound strongly absorbs, as determined by UV-Vis spectroscopy nih.govgoogle.com.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used. The compound would be separated based on its boiling point and interaction with the stationary phase of the column. A mass spectrometer is often used as the detector (GC-MS), providing both retention time for purity assessment and a mass spectrum for identity confirmation.
These chromatographic methods are crucial for verifying the purity of a research compound, which is a prerequisite for any further biological or chemical studies.
Broader Applications in Chemical Sciences Non Therapeutic and Non Clinical
Applications in Fine Organic Synthesis
In the realm of fine organic synthesis, 3-Amino-2-benzoylfuran serves as a valuable building block and precursor for a range of specialized chemical compounds.
The inherent reactivity of the amino and carbonyl groups in this compound allows for its use in the construction of various fused heterocyclic systems. The condensation of the amino group with dicarbonyl compounds or their equivalents is a common strategy to form new rings. For instance, the reaction of ortho-aminoaryl ketones with 1,2-dicarbonyl compounds is a classical method for the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with diverse applications. nih.govresearchgate.netresearchgate.netnih.gov Similarly, reactions with 1,3-bifunctional three-carbon fragments can lead to the formation of pyrimidine (B1678525) rings. bu.edu.egorganic-chemistry.orgmdpi.comresearchgate.netjocpr.com
The vicinal arrangement of the amino and benzoyl groups in this compound provides a platform for constructing fused heterocycles. The general synthetic approaches are outlined in the table below.
| Target Heterocycle | Required Co-reactant | Reaction Type |
| Furo[3,2-b]quinoxalines | 1,2-Dicarbonyl compounds | Condensation |
| Furo[3,2-d]pyrimidines | 1,3-Dicarbonyl compounds or equivalents | Condensation/Cyclization |
| Furo[3,2-b]azepines | Morita–Baylis–Hillman carbonates (after conversion to azadiene) | [4+3] Annulation |
These reactions leverage the nucleophilicity of the 3-amino group and the electrophilicity of the 2-benzoyl carbonyl carbon, often followed by cyclization and dehydration, to build complex molecular architectures. The resulting fused furan (B31954) heterocycles are of interest in various fields of chemistry.
The benzofuran (B130515) scaffold is present in a number of compounds developed for the agrochemical sector, particularly as fungicides. researchgate.netnih.gov The structural features of this compound make it a potential precursor for novel agrochemical agents. The amino group can be functionalized to introduce various pharmacophores, while the benzoyl group can be modified to fine-tune the electronic and steric properties of the molecule, which can influence its biological activity and selectivity.
For example, derivatives of 2-benzofurancarboxylic acids have been investigated for their antifungal properties. researchgate.net While this compound is not a carboxylic acid, the benzoyl group can potentially be oxidized or otherwise transformed into functionalities more commonly seen in bioactive molecules. Furthermore, the amino group can serve as a handle to attach side chains known to enhance pesticidal or herbicidal activity. The development of bio-based and naturally derived crop protection solutions is a growing trend in the agrochemical industry. globalindustryherald.com
| Potential Agrochemical Class | Key Structural Feature from Precursor | Rationale |
| Fungicides | Benzofuran core | The benzofuran nucleus is a known toxophore in several antifungal compounds. researchgate.net |
| Herbicides | Substituted amino group | The amino functionality allows for the introduction of various side chains to modulate activity. |
| Insecticides | Modified benzoyl moiety | The benzoyl group can be altered to interact with specific insect receptor sites. |
Potential in Material Science
The electronic properties of this compound and its derivatives suggest potential applications in the field of material science, particularly in optics and catalysis.
The structure of this compound, featuring an electron-donating amino group (donor) and an electron-withdrawing benzoyl group (acceptor) on a conjugated furan system, is characteristic of a "push-pull" chromophore. figshare.comresearchgate.netacs.org Such systems are known to exhibit interesting photophysical properties, including strong absorption in the visible region and fluorescence. semanticscholar.org The intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation is a key feature of these molecules.
Derivatives of this compound could be developed as fluorescent dyes for various applications. nih.govmdpi.comtamu.edufigshare.com The color and intensity of their fluorescence can often be tuned by modifying the substituents on the amino and benzoyl groups, as well as by altering the solvent environment (solvatochromism).
| Property | Origin | Potential Application |
| Strong UV-Vis Absorption | Push-pull electronic structure | Dyes and pigments |
| Fluorescence | Intramolecular Charge Transfer (ICT) | Fluorescent probes, labels for biomolecules scilit.com |
| Solvatochromism | Change in dipole moment upon excitation | Sensors for solvent polarity |
The synthesis of new fluorescent dyes based on various heterocyclic scaffolds is an active area of research, with applications ranging from biological imaging to materials for optical data storage. bu.edu.egmdpi.comtamu.edu
The 3-amino group of this compound can be readily converted into a variety of coordinating functionalities, making the resulting derivatives promising ligands for organometallic catalysis. nih.gov A common strategy is the condensation of the amino group with an aldehyde or ketone to form a Schiff base, which can then chelate to a metal center. nih.govnih.govsemanticscholar.orgajgreenchem.com
For instance, a Schiff base derived from the closely related 3-amino-5-bromobenzofuran-2-carboxamide (B1298440) has been used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net This demonstrates the feasibility of using the 3-aminobenzofuran scaffold to create ligands for a wide range of transition metals.
The resulting metal complexes could find applications in various catalytic transformations. Palladium complexes, in particular, are widely used for cross-coupling reactions. nih.govresearchgate.netnih.govmdpi.comdntb.gov.ua The ligand environment around the metal center is crucial for the catalyst's activity and selectivity. By tuning the structure of the ligand derived from this compound, it may be possible to develop catalysts for specific organic transformations.
| Ligand Type | Synthesis from this compound | Potential Metal Partners | Potential Catalytic Applications |
| Schiff Base | Condensation with an aldehyde/ketone | Pd, Cu, Ni, Co, Zn | Cross-coupling, Oxidation, Reduction |
| Aminophosphine | Reaction with a chlorophosphine | Pd, Rh, Ru | Asymmetric hydrogenation, C-C bond formation |
| N-Heterocyclic Carbene Precursor | Multi-step synthesis involving the amino group | Pd, Ru, Au | Metathesis, C-H activation |
The development of new ligand systems is a cornerstone of advancement in organometallic catalysis, and derivatives of this compound represent a class of potentially accessible and tunable ligands.
Future Research Directions and Unexplored Areas
Development of Novel and More Sustainable Synthetic Methodologies
Current synthetic routes to aminobenzoylfurans can be effective but often rely on multi-step processes, harsh reaction conditions, or expensive catalysts. The future of organic synthesis is increasingly geared towards efficiency, sustainability, and atom economy. Research into the synthesis of 3-Amino-2-benzoylfuran should prioritize these principles.
A primary area of exploration involves the development of novel cycloaddition strategies. For instance, a recently developed method for constructing 2-aminobenzofurans utilizes a [4+1] cycloaddition reaction between in situ generated ortho-quinone methides and isocyanides. nih.gov Adapting such a strategy could provide a highly efficient and convergent route to the 3-amino-2-benzoyl isomer. Another avenue is the exploration of palladium-catalyzed reactions, which have been successfully used for the sustainable synthesis of benzofuran (B130515) derivatives using recyclable Pd/C catalysts. chemistryviews.org
Future methodologies should also focus on "green" chemistry principles, such as the use of bio-derived solvents, microwave-assisted reactions to reduce reaction times, and catalytic systems that minimize waste and can be recycled. chemistryviews.org A comparative analysis of a hypothetical novel, sustainable method against a traditional approach is presented in Table 1.
Table 1: Comparison of Hypothetical Synthetic Methodologies for this compound
| Parameter | Traditional Method (e.g., Multi-step Classical) | Proposed Novel Method (e.g., Catalytic [4+1] Cycloaddition) |
| Number of Steps | 4-6 steps | 1-2 steps |
| Overall Yield | 20-30% | > 75% |
| Catalyst | Stoichiometric reagents, strong acids/bases | Recyclable, low-loading transition metal catalyst |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Bio-derived solvents (e.g., 2-MeTHF) or solvent-free |
| Energy Input | Prolonged heating (12-24h) | Microwave irradiation (10-30 min) or lower temperatures |
| Atom Economy | Low | High |
| E-Factor (Waste/Product Ratio) | High (>50) | Low (<10) |
Deeper Elucidation of Mechanistic Pathways in In Vitro Biological Systems
Furan-containing compounds are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comnih.govorientjchem.org While the broad activity of the furan (B31954) scaffold is recognized, the specific mechanisms of action for derivatives like this compound are poorly understood. Future research must move beyond preliminary screening to a deeper mechanistic investigation in various in vitro biological systems.
Key research questions to address include identifying specific molecular targets. For example, if antiproliferative activity is observed in cancer cell lines, studies should aim to determine if the compound interacts with specific kinases, tubulin polymerization, or nucleic acids. ijpsr.commdpi.com Techniques such as fluorescence spectroscopy, circular dichroism, and thermal melting assays can be employed to study interactions with DNA and RNA. mdpi.com
In the context of antimicrobial activity, research should probe whether the compound disrupts cell membrane integrity, inhibits essential enzymes like DNA gyrase, or interferes with quorum sensing pathways. nih.govmdpi.com Understanding these precise interactions is crucial for optimizing the structure for enhanced potency and selectivity. Table 2 outlines a potential in vitro assessment cascade for exploring the anticancer mechanism of this compound derivatives.
Table 2: Proposed In Vitro Mechanistic Evaluation Cascade for Anticancer Activity
| Assay Type | Objective | Specific Techniques | Potential Findings |
| Cytotoxicity Screening | Determine antiproliferative activity against a panel of cancer cell lines. | MTT Assay, Cell Viability Assays | IC₅₀ values indicating potency and selectivity. nih.gov |
| Cell Cycle Analysis | Investigate the effect on cell cycle progression. | Flow Cytometry (Propidium Iodide Staining) | Arrest at G1, S, or G2/M phase, suggesting interference with cell division machinery. nih.gov |
| Apoptosis Induction | Determine if cell death occurs via programmed cell death. | Annexin V/PI Staining, Caspase Activity Assays | Evidence of apoptosis induction, a desirable trait for anticancer agents. nih.gov |
| Target Identification | Identify the specific biomolecular target(s). | Kinase Inhibition Panels, DNA/RNA Binding Studies, Western Blotting | Inhibition of specific signaling pathways (e.g., EGFR, Abl) or direct interaction with nucleic acids. |
| ADME Profiling | Assess drug-like properties. | PAMPA for permeability, microsomal stability assays, solubility assays. | Data on metabolic stability and potential to cross biological membranes. mdpi.com |
Exploration of New Applications in Non-Biological Fields
While the focus for many heterocyclic compounds is often pharmaceutical, the unique electronic and structural properties of the this compound core suggest potential applications in materials science and other non-biological fields. The furan ring is a versatile building block for a range of materials. acs.org
One unexplored area is the use of this compound as a building block for novel polymers or thermosetting resins. Furan-based resins are known for their excellent thermal stability and corrosion resistance. researchgate.net The amino and benzoyl functionalities on the core could be exploited for polymerization reactions, potentially leading to materials with unique conductive, optical, or mechanical properties.
Furthermore, diaryl furan derivatives are used as intermediates for dyes, pigments, and optical brighteners. slideshare.net The specific substitution pattern of this compound could be leveraged to create novel dyes with tailored absorption and emission spectra for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Integration of Advanced Computational Approaches for Rational Design and Prediction
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. cuny.edu For this compound, integrating advanced computational approaches can guide synthetic efforts, explain biological observations, and predict novel properties, saving significant time and resources.
Molecular docking studies can be employed to predict the binding modes and affinities of this compound derivatives with various biological targets, such as bacterial enzymes or the active sites of cancer-related proteins. mdpi.comijper.org This in silico screening can prioritize which derivatives to synthesize and test, focusing efforts on the most promising candidates. ijpsr.com
Beyond docking, Quantitative Structure-Activity Relationship (QSAR) models can be developed once a dataset of active analogues is generated. These models can identify key structural features that correlate with biological activity, enabling the rational design of next-generation compounds with improved potency. archive.org Computational tools can also be used to predict physicochemical properties (ADME - Absorption, Distribution, Metabolism, Excretion) and potential toxicity, which are critical for drug development. mdpi.com The rational design of new classes of N-heterocyclic compounds has been demonstrated as a powerful strategy to access novel chemical space. nih.govchemeurope.com This approach can be directly applied to the furan scaffold to design libraries of this compound derivatives with diverse and targeted functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-amino-2-benzoylfuran derivatives, and what reaction conditions influence yield?
- Methodological Answer : A three-step synthesis route is commonly employed for benzofuran derivatives, starting with O-alkylation of substituted 2-hydroxybenzaldehyde using methyl α-bromophenylacetate in dimethylformamide (DMF) with potassium carbonate as a base . For amino-functionalized derivatives, nitro intermediates (e.g., 5-nitro-1,3-benzoxazol-7-amine) are reduced using NaBH₄ or LiAlH₄ . Key factors include:
- Solvent choice : THF with HCl (4M) for acid-mediated cyclization .
- Temperature : Reflux conditions (e.g., 30 minutes at 80°C) for nitro-group reduction .
- Catalyst : Use of piperidine derivatives for acetamide formation .
- Data Table :
| Intermediate | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 5-nitro-1,3-benzoxazol-7-amine | THF + HCl (reflux) | 76% | 83% |
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
- Methodological Answer : Use a combination of:
- HPLC : C18 reverse-phase column with acetonitrile/water gradients (retention time: 5–15 min) .
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzoyl groups) .
- LC-MS : Detect molecular ions (e.g., [M+H]+ at m/z 296.28 for C16H12N2O4 derivatives) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural elucidation of this compound analogs?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., PubChem’s InChI key validation) .
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .
- High-resolution MS : Resolve isobaric interferences (e.g., m/z 296.28 ± 0.001 accuracy) .
Q. What strategies improve regioselectivity in benzofuran ring functionalization without compromising amino-group stability?
- Methodological Answer :
- Protecting groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) during electrophilic substitution .
- Directed ortho-metalation : Use lithium bases to direct substitution to specific positions .
- Microwave-assisted synthesis : Reduce reaction time and side-product formation (e.g., 30-minute vs. 24-hour reactions) .
Q. How can researchers assess the pharmacological potential of this compound derivatives in vitro?
- Methodological Answer :
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., IC50 values < 10 µM indicate high potency) .
- Enzyme inhibition : Test adenosine A2A receptor antagonism via radioligand binding assays (Ki < 100 nM preferred) .
- Metabolic stability : Perform microsomal incubation (e.g., human liver microsomes) to estimate half-life (t1/2 > 60 minutes desirable) .
Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for bromoacetamide derivatives (e.g., 2-bromo-N-(benzofuran-7-yl)acetamide) .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles for corrosive reagents (e.g., HCl, CrO₃) .
- Waste disposal : Neutralize acidic/basic waste before disposal and store toxic intermediates in labeled containers .
Data Contradiction Analysis
- Example : If HPLC purity (83%) conflicts with NMR integration ratios, consider:
- Impurity profiling : Use preparative TLC to isolate minor components for individual analysis .
- Dynamic light scattering (DLS) : Check for aggregate formation in solution-phase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
